(4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine
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Overview
Description
(4’-Fluoro[1,1’-biphenyl]-2-YL)methanamine is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl structure with a fluorine atom at the 4’ position and a methanamine group at the 2-YL position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Fluoro[1,1’-biphenyl]-2-YL)methanamine typically involves a multi-step process. One common method starts with the fluorination of biphenyl to introduce the fluorine atom at the desired position. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of (4’-Fluoro[1,1’-biphenyl]-2-YL)methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(4’-Fluoro[1,1’-biphenyl]-2-YL)methanamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4’-Fluoro[1,1’-biphenyl]-2-YL)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (4’-Fluoro[1,1’-biphenyl]-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site . The methanamine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4’-Fluoro[1,1’-biphenyl]-2-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the fluorine atom and the methanamine group allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[2-(4-fluorophenyl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-8H,9,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXCERLVQPYBIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396178 |
Source
|
Record name | 1-(4'-Fluoro[1,1'-biphenyl]-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-18-1 |
Source
|
Record name | 1-(4'-Fluoro[1,1'-biphenyl]-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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